N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-9-3-5-10(6-4-9)14-8-11(18-12(14)15)7-13-19(2,16)17/h3-6,11,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANUXZHBCRCFCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Alcohols with Carbonyl Compounds
The oxazolidinone ring is typically synthesized via cyclization of β-amino alcohols with carbonyl sources such as phosgene, carbonyldiimidazole (CDI), or urea derivatives. For p-tolyl-substituted oxazolidinones, aryl isocyanates are preferred carbonyl partners.
- Substrate Preparation : React (R)-glycidol with p-tolyl isocyanate in refluxing xylene using LiBr as a catalyst.
- Cyclization : Heat the mixture at 120°C for 12 hours to form 3-(p-tolyl)-5-(hydroxymethyl)oxazolidin-2-one.
- Workup : Isolate the product via aqueous extraction and recrystallize from toluene.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Solvent | Xylene | |
| Catalyst | LiBr |
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes. A mixture of urea and ethanolamine derivatives in nitromethane under microwaves (150°C, 20 min) yields oxazolidinones with >80% efficiency.
Introduction of the Methanesulfonamide Group
Tosylation and Nucleophilic Substitution
The hydroxymethyl group at position 5 of the oxazolidinone is converted to a tosylate, enabling nucleophilic displacement with methanesulfonamide.
- Tosylation : Treat 5-(hydroxymethyl)-3-(p-tolyl)oxazolidin-2-one with tosyl chloride (1.2 equiv) in dichloromethane and triethylamine (2.0 equiv) at 0°C.
- Isolation : Filter the tosylate intermediate and purify via column chromatography (hexane/ethyl acetate).
- Sulfonylation : React the tosylate with methanesulfonamide (1.5 equiv) in DMF at 60°C for 6 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Tosylation Yield | 85% | |
| Sulfonylation Yield | 78% | |
| Solvent | DMF |
Direct Sulfonylation of Amine Intermediates
Alternative routes involve synthesizing 5-(aminomethyl)oxazolidin-2-one followed by reaction with methanesulfonyl chloride.
Procedure :
- Reductive Amination : Reduce 5-(hydroxymethyl)oxazolidin-2-one to the amine using LiAlH4.
- Sulfonylation : Add methanesulfonyl chloride (1.1 equiv) in THF with triethylamine (2.0 equiv) at 0°C.
Stereochemical Considerations
The oxazolidinone’s C5 position is a stereogenic center. Chiral chromatography (e.g., HPLC with Chiralpak AD-H) resolves racemic mixtures, achieving >99% enantiomeric excess. Asymmetric synthesis using (R)-glycidol ensures the desired (S)-configuration at C5.
Analytical Characterization
Critical Techniques :
- NMR Spectroscopy : Confirms regiochemistry and purity.
- 1H NMR (400 MHz, CDCl3): δ 7.25 (d, p-tolyl), 4.35 (m, CH2SO2), 3.85 (s, OCH2).
- Mass Spectrometry : [M+H]+ = 323.1 (calculated for C13H16N2O4S).
Industrial-Scale Optimization
Solvent Selection :
- Cyclization : Xylene or toluene for high-boiling conditions.
- Sulfonylation : DMF or THF for polar aprotic environments.
Catalyst Recycling : LiBr from DuPont methods is recoverable via aqueous extraction, reducing costs.
Chemical Reactions Analysis
Types of Reactions
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Pharmacokinetics
The compound demonstrates favorable pharmacokinetic properties:
- Absorption : Efficiently absorbed from the gastrointestinal tract.
- Distribution : Widely distributed throughout body tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Eliminated via urine and feces.
Case Studies
Research indicates that compounds within the oxazolidinone class have been successful in treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In clinical settings, these compounds have shown efficacy against various bacterial strains that are resistant to conventional antibiotics.
Recent studies have explored the anticancer potential of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide. The compound's ability to induce apoptosis in cancer cells has been noted, with mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Experimental Findings
In vitro studies have demonstrated that derivatives of oxazolidinones exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancers. For instance, compounds related to this structure showed IC50 values in low micromolar ranges against human cancer cell lines such as HCT-116 and MCF-7 .
Summary of Chemical Reactions
This compound can undergo several chemical reactions which may enhance its biological properties:
Mechanism of Action
The mechanism of action of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of functional proteins . This mechanism is similar to that of other oxazolidinone-based antibiotics like linezolid .
Comparison with Similar Compounds
Key Features:
- Core scaffold: Oxazolidinone ring (2-oxooxazolidine).
- Substituents: 3-position: p-Tolyl (enhances lipophilicity and steric bulk).
- Synthetic Route : Analogous to methods in , involving sulfonation, amine coupling, and Suzuki-Miyaura cross-coupling for aryl group introduction .
Comparison with Structural Analogs
Structural Analog: Rivaroxaban (BAY 59-7939)
Structure: (S)-5-chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide . Key Differences:
- 5-position substituent : Thiophene-2-carboxamide in rivaroxaban vs. methanesulfonamide in the target compound.
- 3-position substituent: 4-(3-oxomorpholino)phenyl in rivaroxaban vs. p-tolyl. Functional Impact:
- Rivaroxaban’s morpholino-thiophene carboxamide moiety confers Factor Xa inhibitory activity, critical for anticoagulant effects .
- The target compound’s methanesulfonamide and p-tolyl groups may favor antimicrobial activity (as seen in for sulfonamide-oxazolidinones) .
Structural Analog: Valdecoxib
Structure : 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide .
Key Differences :
- Core Scaffold: Isoxazole in valdecoxib vs. oxazolidinone.
- Sulfonamide Position : Directly attached to benzene in valdecoxib vs. methyl-linked in the target compound.
Functional Impact : - Valdecoxib’s isoxazole-benzenesulfonamide structure enables selective COX-2 inhibition (anti-inflammatory), while the target compound’s oxazolidinone may target bacterial enzymes (e.g., ribosome binding) .
Structural Analog: Patent Derivatives (EP 2 697 207 B1)
Example Compound : N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide .
Key Differences :
- Substituent Complexity : Trifluoromethylphenyl and cyclohexenyl groups in the patent compound vs. simpler p-tolyl in the target.
- Stereochemistry : Chiral centers (4S,5R) in the patent compound vs. unspecified stereochemistry in the target.
Functional Impact : - Bulky trifluoromethyl and cyclohexenyl groups in the patent compound likely enhance target selectivity (e.g., kinase inhibition) but reduce synthetic accessibility .
Structural Analog: CymitQuimica Derivatives
Example Compound: (R)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)acetamide . Key Differences:
- 5-position Substituent : Acetamide vs. methanesulfonamide.
- 3-position Substituent: 4-(3-Oxomorpholino)phenyl vs. p-tolyl. Functional Impact:
- Acetamide’s reduced polarity compared to methanesulfonamide may alter membrane permeability and pharmacokinetics .
Biological Activity
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide, a compound belonging to the oxazolidinone class, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides an in-depth exploration of its biological activity, synthesis, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 299.33 g/mol. The compound features an oxazolidinone ring that is pivotal for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of 2-(p-tolyl)oxazolidine-3-one with methanesulfonamide under controlled conditions. The process can be optimized to enhance yield and purity.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Research indicates that compounds within the oxazolidinone class exhibit activity against a variety of pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
A comparative study on the antimicrobial efficacy of various oxazolidinones revealed that this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thus blocking the formation of the peptide bond necessary for protein synthesis .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 μg/mL |
| Enterococcus faecium | 8 μg/mL |
| Streptococcus pneumoniae | 16 μg/mL |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- In Vivo Efficacy : In a murine model of infection, administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls. The treated group exhibited improved survival rates and reduced inflammation markers .
- Mechanistic Insights : Molecular docking studies have illustrated that this compound interacts favorably with bacterial ribosomes, supporting its role as a potent inhibitor of protein synthesis. The binding affinity was assessed using computational methods, showing strong interactions with key residues in the ribosomal RNA .
Q & A
Q. What are the key synthetic routes for N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide, and how are intermediates validated?
The synthesis typically involves multi-step reactions, including:
- Oxazolidinone ring formation : Cyclization under controlled temperatures (e.g., 60–80°C) with anhydrous conditions to prevent hydrolysis .
- Sulfonamide coupling : Reaction of the oxazolidinone intermediate with methanesulfonyl chloride in the presence of a base like triethylamine .
- Purification : Column chromatography or recrystallization to isolate the final product. Validation : Each intermediate is confirmed via ¹H/¹³C NMR (to track functional groups) and high-resolution mass spectrometry (HRMS) for molecular weight accuracy .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Spectroscopic techniques :
- NMR : Assigns proton environments (e.g., sulfonamide NH at δ 3.1–3.3 ppm, oxazolidinone carbonyl at ~175 ppm in ¹³C NMR) .
- FT-IR : Confirms carbonyl (C=O, ~1750 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
Q. What preliminary biological screening methods are used for this compound?
- Enzyme inhibition assays : Tests against targets like carbonic anhydrase via UV-Vis kinetics (e.g., IC₅₀ determination at 400 nm) .
- Cellular assays : Cytotoxicity profiling using MTT assays in cancer cell lines (e.g., IC₅₀ values reported in µM ranges) .
Advanced Research Questions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
